N-Benzyl-3-(2-chlorophenyl)-1-propanamine
Overview
Description
“N-Benzyl-3-(2-chlorophenyl)-1-propanamine” is a chemical compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular formula of “this compound” is C17H16ClNO . The molecular weight is 285.77 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented. The molecular weight is known to be 285.77 .Scientific Research Applications
Synthesis and Anticonvulsant Studies
- Anticonvulsant Properties : N-Benzyl-3-[(chlorophenyl)amino]propanamides, structurally similar to N-Benzyl-3-(2-chlorophenyl)-1-propanamine, have been synthesized and tested for anticonvulsant properties. These compounds showed significant activity in seizure test models, highlighting their potential for treating generalized seizures (Idris et al., 2011).
Antidepressant Research
- Potential Antidepressant Effects : A study on N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, a compound related to this compound, revealed its potential as an antidepressant with reduced side effects (Bailey et al., 1985).
Nonlinear Optical Materials
- Electro-Optic and Nonlinear Optical Applications : N-(2-chlorophenyl)-(1-propanamide), closely related to the compound , has been synthesized and shown to be useful in nonlinear optical applications due to its electro-optic properties (Prabhu et al., 2001).
Organic Synthesis and Catalysis
- Catalysis in Organic Synthesis : Research on diastereoisomeric phosphines based on N,N-dimethyl-1-(2-(diphenylphosphino)ferrocenyl)-2-propanamines, which are structurally related, indicates their role in catalysis, particularly in asymmetric cross-coupling reactions (Hayashi et al., 1981).
Anticancer Research
- Anticancer Potential : A study on novel N-substituted pyrrole compounds, which include derivatives of this compound, explored their anti-tumor activity in vitro, indicating potential in cancer treatment (Chang-qin, 2014).
Safety and Hazards
properties
IUPAC Name |
N-benzyl-3-(2-chlorophenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN/c17-16-11-5-4-9-15(16)10-6-12-18-13-14-7-2-1-3-8-14/h1-5,7-9,11,18H,6,10,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHJYSJUXOUGBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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